Methyl 2-chloro-4-fluoro-5-sulfamoylbenzoate
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Overview
Description
Methyl 2-fluoro-5-sulfamoylbenzoate (C8H8FNO4S) is a chemical compound with the following structure:
O=S(C6H4(F)CO2CH3)(NH2).
It belongs to the class of sulfonamides and contains both fluorine and sulfamoyl functional groups. This compound has a molecular weight of 233.22 g/mol .Preparation Methods
Synthetic Routes: The synthetic route for Methyl 2-fluoro-5-sulfamoylbenzoate involves the reaction of 2-fluoro-5-sulfamoylbenzoic acid with methanol. The reaction proceeds via esterification, resulting in the formation of the methyl ester .
Reaction Conditions:- Reactants: 2-fluoro-5-sulfamoylbenzoic acid, methanol
- Catalyst: Acid catalyst (e.g., sulfuric acid)
- Temperature: Typically reflux conditions
- Solvent: Methanol
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a basis for understanding its preparation.
Chemical Reactions Analysis
Methyl 2-fluoro-5-sulfamoylbenzoate can undergo various reactions:
Esterification: Formation of the methyl ester from the corresponding carboxylic acid.
Hydrolysis: Conversion of the ester back to the carboxylic acid under acidic or basic conditions.
Substitution Reactions: Nucleophilic substitution at the fluorine position or the sulfamoyl nitrogen.
Reduction: Reduction of the carbonyl group to an alcohol.
Common reagents include methanol, strong acids, and reducing agents. The major products depend on the specific reaction conditions.
Scientific Research Applications
Methyl 2-fluoro-5-sulfamoylbenzoate finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing sulfonamide-based drugs.
Agrochemicals: Similar compounds are used in herbicides and pesticides.
Materials Science: Its derivatives could be useful in polymer chemistry.
Mechanism of Action
The exact mechanism of action for Methyl 2-fluoro-5-sulfamoylbenzoate remains an area of ongoing research. It likely interacts with biological targets through its sulfonamide group, affecting enzyme activity or other cellular processes.
Comparison with Similar Compounds
While Methyl 2-fluoro-5-sulfamoylbenzoate is unique due to its specific substitution pattern, similar compounds include other sulfonamides and esters of benzoic acids.
Properties
Molecular Formula |
C8H7ClFNO4S |
---|---|
Molecular Weight |
267.66 g/mol |
IUPAC Name |
methyl 2-chloro-4-fluoro-5-sulfamoylbenzoate |
InChI |
InChI=1S/C8H7ClFNO4S/c1-15-8(12)4-2-7(16(11,13)14)6(10)3-5(4)9/h2-3H,1H3,(H2,11,13,14) |
InChI Key |
IBXPYKCNFBRJQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)F)S(=O)(=O)N |
Origin of Product |
United States |
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